(2-Bromobenzyl)diisopropylamine
Overview
Description
(2-Bromobenzyl)diisopropylamine is a useful research compound. Its molecular formula is C13H20BrN and its molecular weight is 270.21 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
(2-Bromobenzyl)diisopropylamine is a biochemical used in proteomics research . It serves as a building block for the synthesis of affinity chromatography ligands. These ligands are designed to bind specifically to target proteins of interest within a complex mixture.
Mode of Action
The mode of action of this compound involves its interaction with its targets, the proteins of interest. The compound can be incorporated into the ligand structure to provide a reactive group for attaching a capture moiety that interacts with the desired protein.
Biochemical Pathways
Result of Action
The result of the action of this compound is the successful isolation and purification of the target proteins for further analysis. This is achieved by passing a cellular lysate or protein extract through a column containing the immobilized ligand.
Biochemical Analysis
Biochemical Properties
It is known that the compound is used in proteomics research , suggesting that it may interact with proteins and other biomolecules in biochemical reactions.
Cellular Effects
Given its use in proteomics research , it may influence cell function by interacting with proteins and other biomolecules.
Molecular Mechanism
It is known that the compound is used in proteomics research , suggesting that it may exert its effects at the molecular level through interactions with proteins and other biomolecules.
Temporal Effects in Laboratory Settings
Given its use in proteomics research , it may have long-term effects on cellular function in in vitro or in vivo studies.
Dosage Effects in Animal Models
Given its use in proteomics research , it may have varying effects at different dosages.
Metabolic Pathways
Given its use in proteomics research , it may interact with enzymes or cofactors and affect metabolic flux or metabolite levels.
Transport and Distribution
Given its use in proteomics research , it may interact with transporters or binding proteins and affect its localization or accumulation.
Subcellular Localization
Given its use in proteomics research , it may be directed to specific compartments or organelles through targeting signals or post-translational modifications.
Properties
IUPAC Name |
N-[(2-bromophenyl)methyl]-N-propan-2-ylpropan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrN/c1-10(2)15(11(3)4)9-12-7-5-6-8-13(12)14/h5-8,10-11H,9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZAMKADQINXEGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1Br)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40585942 | |
Record name | N-[(2-Bromophenyl)methyl]-N-(propan-2-yl)propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40585942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
802306-26-9 | |
Record name | N-[(2-Bromophenyl)methyl]-N-(propan-2-yl)propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40585942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.